REACTION_CXSMILES
|
[OH-].[OH:2]CC[N+](CCO)(C)C.[CH3:11][N:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[CH2:19]1[O:21][CH2:20]1>O>[OH-:2].[OH:15][CH2:14][CH2:13][N+:12]([CH2:19][CH2:20][OH:21])([CH2:16][CH2:17][OH:18])[CH3:11] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].OCC[N+](C)(C)CCO
|
Name
|
|
Quantity
|
357 g
|
Type
|
reactant
|
Smiles
|
CN(CCO)CCO
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
489 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
|
[OH-].OCC[N+](C)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |